6-Chloro-2-fluoro-3-methylbenzaldehyde

Catalog No.
S796925
CAS No.
286474-59-7
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-fluoro-3-methylbenzaldehyde

CAS Number

286474-59-7

Product Name

6-Chloro-2-fluoro-3-methylbenzaldehyde

IUPAC Name

6-chloro-2-fluoro-3-methylbenzaldehyde

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3

InChI Key

GGZOMBUJFMOEEZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)C=O)F

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)F

6-Chloro-2-fluoro-3-methylbenzaldehyde is an aromatic aldehyde. It is a derivative of benzaldehyde (C6H5CHO) with a chlorine atom at the 6th position, a fluorine atom at the 2nd position, and a methyl group (CH3) at the 3rd position []. Limited information is available on its natural occurrence or specific applications in scientific research.


Molecular Structure Analysis

The key feature of 6-chloro-2-fluoro-3-methylbenzaldehyde is its aromatic ring structure. The six-membered carbon ring with alternating single and double bonds allows for delocalization of electrons, contributing to its stability. The chlorine atom and fluorine atom are electron-withdrawing substituents, affecting the electronic properties of the molecule. The methyl group is an electron-donating substituent. The relative positions of these substituents can influence the reactivity of the molecule in different ways.


Chemical Reactions Analysis

  • Aldol condensation: As with other aldehydes, it can undergo aldol condensation with ketones or other aldehydes in the presence of a base to form aldol products.
  • Nucleophilic addition reactions: The carbonyl group (C=O) is susceptible to nucleophilic addition reactions. Primary amines can react to form imines, while alcohols can form acetals under acidic or basic conditions.
  • Halogenation: The presence of the electron-withdrawing chlorine atom may activate the ring for further halogenation reactions under specific conditions.

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the increased intermolecular interactions caused by the halogen atoms.
  • It should have a relatively high boiling point due to the polar nature of the aldehyde group and the presence of halogens.
  • It is expected to be moderately soluble in organic solvents like dichloromethane or chloroform due to the aromatic ring and the hydrophobic character of the halogen atoms.
  • The aldehyde group makes it slightly soluble in water due to the ability to form hydrogen bonds.
  • Organic synthesis

    The presence of a reactive aldehyde group (CHO) makes 6-Chloro-2-fluoro-3-methylbenzaldehyde a potential building block for the synthesis of more complex molecules. Aldehydes can undergo various reactions, such as aldol condensation and reductive amination, which researchers can utilize to create new compounds with desired properties .

  • Medicinal chemistry

  • Material science

    Aromatic aldehydes with halogen substituents can be used in the design of new functional materials. For instance, some halogenated aldehydes have been investigated for their potential applications in liquid crystals or organic light-emitting diodes (OLEDs) . Further research is required to understand if 6-Chloro-2-fluoro-3-methylbenzaldehyde possesses similar properties.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Chloro-2-fluoro-3-methylbenzaldehyde

Dates

Modify: 2023-08-15

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